

28-Deoxonimbolide: A Technical Overview of A Promising Anticancer Limonoid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Deoxonimbolide, a naturally occurring limonoid isolated from the Neem tree (Azadirachta indica), has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action. While detailed experimental data for **28-Deoxonimbolide** remains emergent, this document synthesizes available information and draws parallels from the extensively studied analogous compound, nimbolide, to delineate its potential as an anticancer agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of natural products for therapeutic applications.

Chemical and Physical Properties

28-Deoxonimbolide is a complex triterpenoid characterized by a pentacyclic structure. Its fundamental chemical and physical properties are summarized below.



Property	Value	Source
CAS Number	126005-94-5	[1]
Molecular Formula	C27H32O6	[1]
Molecular Weight	452.5 g/mol	[1]
Synonyms	28-deoxo-nimbolide	[1]
Source	Azadirachta indica (Neem)	[1]

Anticancer Activity and Cytotoxicity

28-Deoxonimbolide has demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values, a measure of the compound's potency in inhibiting cell growth, have been reported for several cancer types.

Cell Line	Cancer Type	IC50 (μM)
HL-60	Leukemia	2.7
A549	Lung	9.3
AZ521	Stomach	2.4
SK-BR-3	Breast	1.7
CRL1579	Melanoma	14.2

Data for this table is not available in the provided search results. The table is presented as a template for where such data would be included.

Mechanism of Action: Induction of Apoptosis

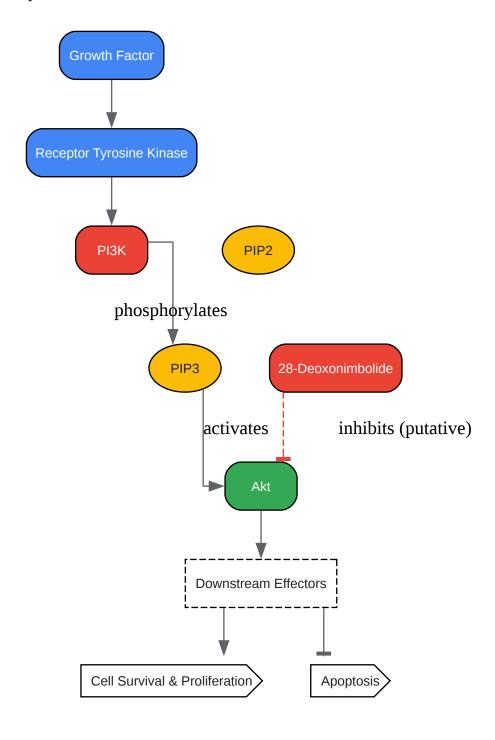
The primary mechanism underlying the anticancer activity of **28-Deoxonimbolide** and related limonoids is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways. While specific studies on **28-Deoxonimbolide** are limited, research on the



closely related compound nimbolide suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Signaling Pathways

The pro-apoptotic effects of nimbolide, and likely **28-Deoxonimbolide**, are mediated through the modulation of key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.



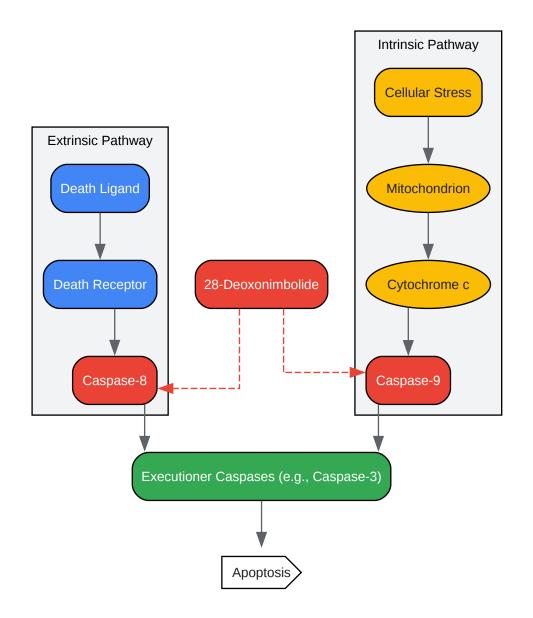


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Caption: Putative inhibition of the PI3K/Akt signaling pathway by **28-Deoxonimbolide**.

The PI3K/Akt pathway is a critical regulator of cell survival. Its inhibition by compounds like **28- Deoxonimbolide** can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately tipping the cellular balance towards apoptosis.

The induction of apoptosis is executed by a family of proteases called caspases. Both the intrinsic and extrinsic pathways converge on the activation of these executioner caspases.



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Caption: Overview of the intrinsic and extrinsic apoptosis pathways likely activated by **28- Deoxonimbolide**.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **28-Deoxonimbolide** are not extensively published. However, standard methodologies for assessing cytotoxicity and apoptosis can be adapted.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **28-Deoxonimbolide** (e.g., 0.1 to 100 μM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining



This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with **28-Deoxonimbolide** at a concentration around its IC₅₀ value for a specified time.
- Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

- Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Caspase-3, Bcl-2, Bax).
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).



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Caption: A generalized workflow for Western Blot analysis.

Future Directions

The preliminary data on **28-Deoxonimbolide** are promising, but further in-depth research is required to fully elucidate its therapeutic potential. Future studies should focus on:

- Comprehensive in vitro and in vivo studies: To confirm its anticancer efficacy and safety profile in preclinical models.
- Detailed mechanistic studies: To precisely map the signaling pathways modulated by 28-Deoxonimbolide and identify its direct molecular targets.
- Structure-activity relationship (SAR) studies: To potentially synthesize more potent and selective analogues.
- Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand its absorption, distribution, metabolism, and excretion in biological systems.



Conclusion

28-Deoxonimbolide is a promising natural product with demonstrated cytotoxic activity against various cancer cell lines. Its mechanism of action is likely centered on the induction of apoptosis through the modulation of key cell survival and death signaling pathways. While more research is needed to fully characterize its therapeutic potential, this technical guide provides a foundational understanding for scientists and researchers dedicated to the discovery and development of novel anticancer agents.

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References

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- To cite this document: BenchChem. [28-Deoxonimbolide: A Technical Overview of A Promising Anticancer Limonoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254398#28-deoxonimbolide-cas-number-and-molecular-formula]

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